
4-Methoxychalcone
Overview
Description
4-Methoxychalcone, also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, is an organic compound with the molecular formula C16H14O2. It is a type of chalcone, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, p-methoxybenzaldehyde and acetophenone are typically used as starting materials. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of phenyl p-methoxystyryl ketone can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: p-Methoxybenzoic acid and benzoic acid.
Reduction: p-Methoxyphenylpropanol and phenylpropanol.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
4-Methoxychalcone has garnered significant attention for its potential therapeutic properties:
- Anti-inflammatory Effects : Research indicates that this compound can enhance adipocyte differentiation and activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in lipid metabolism and inflammation regulation. A study demonstrated that it could counteract the inhibitory effects of TNF-α on adipocyte differentiation, suggesting a mechanism for its anti-inflammatory properties .
- Antidiabetic Potential : In vivo studies have shown that this compound can reduce blood glucose levels in diabetic mice, indicating its potential as an antidiabetic agent. The compound was found to exhibit significant antiglycation activity, which is essential for preventing complications associated with diabetes .
- Anticancer Properties : Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug .
Cosmetic Industry
The cosmetic sector utilizes this compound due to its antioxidant properties:
- Skin Protection : Its ability to scavenge free radicals makes it a valuable ingredient in skincare formulations aimed at protecting against oxidative stress and promoting skin health. The compound is incorporated into products designed to enhance skin appearance and prevent signs of aging .
Food Industry
In the food sector, this compound serves multiple roles:
- Natural Flavoring Agent : This compound is used to enhance the flavor profile of various food products. Its bioactive properties also contribute health benefits, making it an attractive additive for functional foods .
Material Science
Research is ongoing into the application of this compound in material science:
- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties are being investigated for potential use in developing OLEDs, which are crucial for modern display technologies. Its stability and reactivity make it suitable for this application .
Research on Natural Products
This compound serves as a model compound in studies investigating the structure-activity relationship of chalcones:
- Therapeutic Agent Discovery : By understanding how modifications to the chalcone structure affect biological activity, researchers aim to discover new therapeutic agents that can be developed into effective drugs .
Case Studies and Research Findings
Mechanism of Action
The biological effects of phenyl p-methoxystyryl ketone are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating the p53-p21 pathway, leading to cell cycle arrest and programmed cell death. Additionally, it can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 4-Methoxychalcone?
- Answer:
- Synthesis: The Claisen-Schmidt condensation is a standard method, reacting 4-methoxyacetophenone with benzaldehyde under basic conditions (e.g., NaOH/ethanol) to yield this compound. Reaction progress should be monitored via thin-layer chromatography (TLC) .
- Characterization: Use HPLC (≥97% purity) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include the trans-olefinic protons (δ 7.5–7.8 ppm, J = 15–16 Hz) and methoxy group (δ 3.8–3.9 ppm). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 238.286 .
Q. How can researchers assess the antimicrobial activity of this compound against gram-positive and gram-negative bacteria?
- Answer:
- Method: Perform agar disk diffusion assays. Prepare bacterial suspensions (e.g., Staphylococcus aureus and Escherichia coli) adjusted to 0.5 McFarland standard. Apply this compound (dissolved in DMSO) at concentrations (e.g., 1.25–5.0%) to sterile disks. Measure inhibition zones after 24-hour incubation. For example, 5% this compound showed zones of 6.3 mm (S. aureus) and 10.0 mm (E. coli) .
- Controls: Include DMSO as a negative control and standard antibiotics (e.g., ampicillin) as positive controls.
Q. What experimental designs are suitable for evaluating this compound’s cytotoxicity in non-cancerous vs. cancerous cell lines?
- Answer:
- Cell Lines: Use MTT assays ( ) on human lung fibroblasts (MRC-5) and cancer cells (e.g., HepG2, A549).
- Dosage: Test a range (e.g., 1–50 μM). For example, this compound showed no cytotoxicity in MRC-5 cells at 72 hours but reduced HepG2 viability (IC₅₀ ~10 μM) .
- Mechanistic Follow-Up: Include ROS detection (e.g., DCFH-DA probe) to link cytotoxicity to oxidative stress, as this compound inhibits the Nrf2/ARE pathway in A549 cells .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across studies be systematically analyzed?
- Answer:
- Data Harmonization: Compare experimental conditions (e.g., cell type, exposure time, solvent used). For instance, cytotoxicity in HepG2 (IC₅₀ ~10 μM) vs. lack of toxicity in MRC-5 fibroblasts may stem from differential Nrf2 pathway activation .
- Statistical Tools: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability. Use meta-analysis frameworks to aggregate data from multiple studies .
- Mechanistic Studies: Perform transcriptomics (RNA-seq) to identify pathways uniquely affected in sensitive cell types.
Q. What computational strategies optimize this compound’s pharmacokinetic properties for therapeutic use?
- Answer:
- Docking Studies: Use AutoDock Vina ( ) to predict binding to serum albumin (e.g., Site I via H-bonding/π-π interactions), explaining its distribution properties .
- ADMET Prediction: Calculate cLogP (e.g., 3.5) to address high lipophilicity. Derivatization (e.g., 4-bromo substitution) improves solubility while retaining anti-senescence activity .
- In Silico Toxicity: Use tools like ProTox-II to predict hepatotoxicity and prioritize derivatives with lower EC₅₀ values (e.g., 3.57 μg/mL phototoxicity) .
Q. What mechanisms underlie this compound’s anti-senescence effects in endothelial cells?
- Answer:
- Senescence Markers: Assess β-galactosidase activity and p16/p21 expression in HAEC or HUVEC cells treated with this compound (e.g., 5–10 μM).
- Pathway Analysis: Perform Western blotting for PPARγ (activated at 5 μM) and NF-κB to link anti-senescence to metabolic reprogramming .
- Functional Assays: Use scratch assays to evaluate endothelial migration recovery post-treatment .
Q. How can researchers reconcile this compound’s pro-oxidant effects in cancer cells with its antioxidant potential in metabolic contexts?
- Answer:
- Context-Specific Assays: In A549 cells, this compound enhances cisplatin-induced oxidative stress by inhibiting Nrf2, while in adipocytes, it activates PPARγ to promote differentiation .
- Dual ROS Modulation: Measure ROS levels using flow cytometry in both cancer and non-cancer models. Use Nrf2-knockout cells to confirm pathway specificity .
Q. Methodological Tables
Table 1. Key Pharmacological Activities of this compound
Table 2. Computational Parameters for Docking this compound
Target Protein | Software | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|---|
Serum Albumin (Site I) | AutoDock Vina | -8.2 | H-bond, π-π |
PPARγ | Molecular Operating Environment (MOE) | -9.1 | Hydrophobic pocket |
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
XUFXKBJMCRJATM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
melting_point |
79.0 °C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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